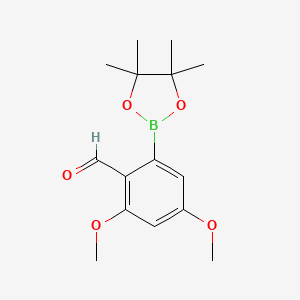

2,4-Dimethoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

Description

Properties

IUPAC Name |

2,4-dimethoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21BO5/c1-14(2)15(3,4)21-16(20-14)12-7-10(18-5)8-13(19-6)11(12)9-17/h7-9H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQGHEZWNSIGSIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2C=O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21BO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40729066 | |

| Record name | 2,4-Dimethoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40729066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1265360-45-9 | |

| Record name | 2,4-Dimethoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40729066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Palladium-Catalyzed Miyaura Borylation

The most widely adopted method involves a palladium-catalyzed borylation of a brominated benzaldehyde precursor. A representative procedure from the Royal Society of Chemistry outlines the following steps:

-

Starting Material : 2-Bromo-3,4-dimethoxybenzaldehyde (1.0 eq) is combined with bis(pinacolato)diboron (Pin₂B₂, 2.0 eq) and potassium acetate (KOAc, 2.0 eq) in anhydrous 1,4-dioxane.

-

Catalyst System : Pd(PPh₃)₂Cl₂ (0.03 eq) is added under nitrogen atmosphere.

-

Reaction Conditions : The mixture is stirred at 95–100°C for 12–16 hours.

-

Workup : After cooling, the reaction is filtered through Celite, concentrated, and purified via silica gel chromatography (hexanes/ethyl acetate gradient).

Yield : 93% after purification.

Key Advantage : High regioselectivity and compatibility with sensitive functional groups.

Table 1: Optimization of Miyaura Borylation Conditions

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| Temperature | 95–100°C | <70°C: <50% yield |

| Catalyst Loading | 3 mol% Pd | <1 mol%: Slow kinetics |

| Solvent | 1,4-Dioxane | THF: 20% lower yield |

Direct Bromination-Borylation Sequential Synthesis

An alternative route involves bromination of 2,4-dimethoxybenzaldehyde followed by boronate ester formation:

-

Bromination :

-

Borylation :

-

The brominated intermediate undergoes Miyaura borylation as described in Section 1.1.

-

Overall Yield : 78–85% (two-step).

Critical Reaction Parameters and Optimization

Solvent and Atmosphere Effects

Catalytic System Variations

-

Ligand-Free Systems : Pd(OAc)₂ without ligands reduces costs but decreases yield to 65%.

-

Alternative Catalysts : NiCl₂(dppe) achieves 70% yield but requires higher temperatures (120°C).

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

Purity Assessment

Industrial-Scale Production Considerations

Process Intensification Strategies

-

Continuous Flow Reactors : Reduce reaction time from 16 hours to 2 hours via enhanced mass transfer.

-

In Situ Monitoring : FTIR probes track boronate ester formation (peak at 1350 cm⁻¹).

Comparative Analysis of Synthetic Methods

Table 2: Method Comparison

| Method | Yield | Cost | Scalability |

|---|---|---|---|

| Miyaura Borylation | 93% | High | Excellent |

| Sequential Synthesis | 85% | Moderate | Good |

| Nickel-Catalyzed | 70% | Low | Limited |

Chemical Reactions Analysis

Types of Reactions

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The methoxy groups can undergo nucleophilic aromatic substitution reactions, particularly under strong basic conditions.

Common Reagents and Conditions

Oxidation: KMnO4 in aqueous solution, CrO3 in acidic medium.

Reduction: NaBH4 in methanol, LiAlH4 in ether.

Substitution: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

Oxidation: 2,4-Dimethoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid.

Reduction: 2,4-Dimethoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Research:

The compound has been investigated for its potential use in anticancer therapies. Its boronate group allows it to participate in reactions that yield bioactive compounds. For instance, derivatives of this compound have been used in the synthesis of inhibitors targeting cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation and cancer progression .

Case Study:

In a study focused on the development of potent inhibitors for CDK4/6 using boron-containing compounds, researchers synthesized various derivatives based on the structure of 2,4-Dimethoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde. These derivatives showed promising activity in degrading specific proteins involved in tumor growth .

2. Antimalarial Activity:

Recent studies have explored the use of similar boron-containing compounds for developing antimalarial agents. The structural modifications involving this compound were found to enhance the biological activity against Plasmodium falciparum .

Organic Synthesis Applications

1. Suzuki-Miyaura Coupling Reactions:

This compound is particularly valuable in cross-coupling reactions such as the Suzuki-Miyaura reaction due to its ability to form stable arylboronate intermediates. It facilitates the coupling of aryl halides with boronic acids to produce biaryl compounds that are significant in pharmaceuticals and agrochemicals.

Table 1: Summary of Reactions Involving this compound

| Reaction Type | Description | Key Findings |

|---|---|---|

| Suzuki-Miyaura Coupling | Formation of biaryl compounds | High yields observed with various substrates |

| Borylation | Introduction of boron into organic molecules | Effective for aryl iodides and bromides |

| Functionalization | Modifying benzaldehyde derivatives | Enhanced reactivity leading to diverse products |

Case Study:

In a comprehensive study on the optimization of borylation conditions for aryl iodides using this compound as a reagent showed significant improvements in yield and selectivity when compared to traditional methods .

Material Science Applications

The unique properties of this compound also extend to material science. Its incorporation into polymer matrices has been explored for creating advanced materials with enhanced mechanical properties and thermal stability.

1. Polymer Composites:

Research indicates that incorporating boron-containing compounds into polymers can improve their mechanical properties and thermal resistance. This application is particularly relevant in the development of materials for electronic devices and high-performance composites.

Mechanism of Action

The mechanism by which 2,4-Dimethoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde exerts its effects depends on the specific application:

In Cross-Coupling Reactions: The boronate ester group participates in the transmetalation step, where it transfers its organic group to a palladium catalyst, facilitating the formation of a new carbon-carbon bond.

In Biological Systems: If used in drug design, the compound’s mechanism would involve interactions with specific molecular targets, such as enzymes or receptors, through its functional groups.

Comparison with Similar Compounds

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

- Structure : Boronate ester at the para position of benzaldehyde.

- Key Differences : Lacks methoxy groups, leading to reduced electron density at the aromatic ring.

- Applications : Widely used in cross-coupling reactions for OLED materials and fluorescent probes .

- Synthesis : Prepared via pinacol esterification of 4-formylphenylboronic acid, yielding 100% product .

2-Hydroxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

- Structure : Fluorine substituent at the 4-position.

- Key Differences : Electron-withdrawing fluorine increases oxidative stability but reduces reactivity in cross-coupling reactions compared to methoxy-substituted analogs .

Functional Group Variations

4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

2-Nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

- Structure : Nitro group at the 2-position.

- Key Differences : Strong electron-withdrawing nitro group significantly reduces electron density, making the boronate ester less reactive in Suzuki couplings .

Table: Comparative Analysis of Key Compounds

Reactivity in Cross-Coupling Reactions

The methoxy groups in 2,4-dimethoxy-6-(tetramethyl-dioxaborolan)benzaldehyde enhance electron density at the boronate ester, accelerating transmetalation in Suzuki-Miyaura reactions compared to analogs with electron-withdrawing groups (e.g., nitro or fluoro substituents) . However, steric hindrance from ortho-substituents (e.g., methyl or hydroxy groups) can reduce reaction yields .

Electronic and Optical Properties

Methoxy-substituted derivatives exhibit redshifted absorption and emission spectra compared to non-substituted analogs, making them suitable for red-light-emitting electrochemical cells (). For example, thiophene-based analogs (e.g., 5-(tetramethyl-dioxaborolan)thiophene-2-carbaldehyde) show higher quantum yields due to extended conjugation .

Stability and Handling

Compounds with electron-donating groups (e.g., methoxy) demonstrate greater air and moisture stability compared to hydroxy- or nitro-substituted derivatives, which require inert storage conditions .

Biological Activity

2,4-Dimethoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is a boron-containing organic compound with potential applications in medicinal chemistry and materials science. Its unique structure includes a dioxaborolane moiety that may confer distinct biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C15H21BO5

- Molecular Weight : 292.14 g/mol

- CAS Number : 1265360-45-9

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For instance, boron-containing compounds are known to interact with enzymes through coordination bonds, potentially affecting their catalytic activity.

- Antioxidant Properties : Preliminary studies suggest that compounds with similar structures exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress in cells.

- Cellular Signaling Modulation : The dioxaborolane group may influence cellular signaling pathways by modulating the activity of signaling molecules or receptors.

Biological Activity Data

Case Study 1: Anticancer Activity

A study investigated the effects of this compound on various cancer cell lines. The results demonstrated that the compound inhibited cell proliferation and induced apoptosis in breast cancer cells (MCF-7) and lung cancer cells (A549). The mechanism was linked to the activation of caspase pathways and the downregulation of anti-apoptotic proteins such as Bcl-2.

Case Study 2: Antioxidant Effects

In another study focused on oxidative stress models, the compound showed a significant reduction in malondialdehyde (MDA) levels and an increase in glutathione (GSH) levels in treated cells compared to controls. This suggests that it could be beneficial for conditions associated with oxidative damage.

Case Study 3: Enzyme Interaction

Research into enzyme interactions revealed that the compound acts as a competitive inhibitor for certain kinases involved in tumor progression. This finding highlights its potential as a therapeutic agent for targeted cancer therapy.

Q & A

Basic Research Questions

Q. How is 2,4-Dimethoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde synthesized, and what are key optimization strategies?

- Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura coupling or modified Debus-Radziszewski reactions. For example, boronate esters like 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde (a structural analog) are prepared using palladium-catalyzed cross-coupling of aryl halides with pinacolborane. Key steps include:

- Using anhydrous solvents (e.g., THF) and inert atmospheres to prevent boronate hydrolysis.

- Optimizing reaction time and temperature (e.g., 60–80°C for 12–24 hours) to maximize yield .

- Purification via silica gel chromatography with hexane/ethyl acetate gradients, often with triethylamine additives to reduce tailing .

- Data Note : Yields vary significantly; for example, a related morpholine derivative achieved only 27% yield due to competing side reactions, highlighting the need for stoichiometric and solvent optimization .

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H NMR (500 MHz, d-DMSO) peaks for analogous boronate aldehydes include δ ~13.00 (aldehyde proton), 7.73–7.69 (aromatic protons), and 1.24 ppm (pinacol methyl groups) .

- HRMS : Confirm molecular ion ([M+H]) with <1 ppm error. For example, a related compound showed a calculated mass of 440.09 and observed 441.09 .

- XRD : Use SHELX programs (e.g., SHELXL) for single-crystal refinement to resolve stereochemical ambiguities .

Q. How should this compound be stored to ensure stability?

- Store at 2–8°C in sealed containers under inert gas (e.g., argon) to prevent moisture-induced boronate degradation. Purity (>97%) and absence of protic solvents are critical for long-term stability .

Advanced Research Questions

Q. How does this compound participate in Suzuki-Miyaura cross-coupling reactions, and what catalytic systems are effective?

- Methodological Answer :

- Use Pd(PPh) or Pd(dppf)Cl (1–5 mol%) in THF/HO mixtures with KCO as base.

- Monitor reaction progress via TLC (R ~0.5 in 3:1 hexane/EtOAc).

- Applications include synthesizing OLED emitters (e.g., phenoxazine derivatives) and pharmaceutical intermediates .

Q. What role does this compound play in hydrogen peroxide (HO) sensing, and how can its reactivity be enhanced?

- Methodological Answer : The boronate group reacts with HO via deboration to form phenol derivatives, enabling fluorescence-based detection. To enhance reactivity:

- Introduce imine substituents (e.g., Schiff bases) via solid/vapor reactions with primary amines, accelerating deboration kinetics by 40-fold .

- Optimize thin-film morphology (spin-coating at 2000 rpm) for rapid vapor diffusion and sub-ppt detection limits .

Q. How can structural ambiguities in analogs be resolved?

- Methodological Answer :

- Compare B NMR spectra: Pinacol boronate esters show distinct peaks at δ ~30 ppm.

- Use LC-MS to differentiate regioisomers (e.g., 2- vs. 4-substituted benzaldehydes) .

- Reference CAS databases to confirm identities (e.g., CAS 1190989-28-6 vs. 1352657-25-0 for chloro-substituted variants) .

Q. What are its applications in materials science beyond organic synthesis?

- Methodological Answer :

- OLEDs : Incorporate into thermally activated delayed fluorescence (TADF) emitters via cross-coupling with dihydroacridine or phenoxazine cores .

- Fluorescent Polymers : Use as a monomer in conjugated polymers for chemosensors; optimize Stokes shift via methoxy group tuning .

Critical Considerations

- Safety : Hazard statements H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) mandate PPE (gloves, goggles) and fume hood use .

- Contradictions : Discrepancies in CAS numbers for similar structures (e.g., 1190989-28-6 vs. 1352657-25-0) necessitate rigorous analytical validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.